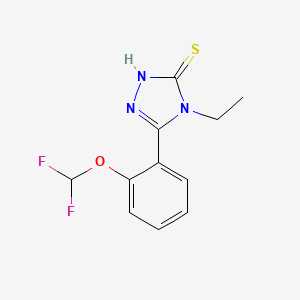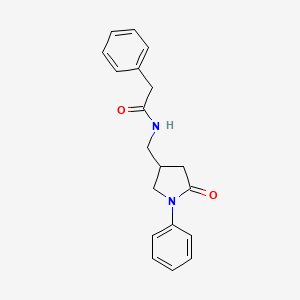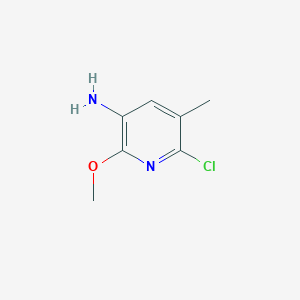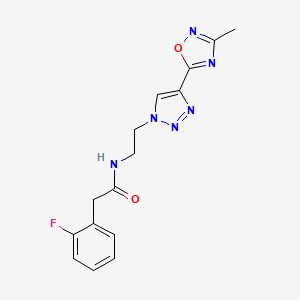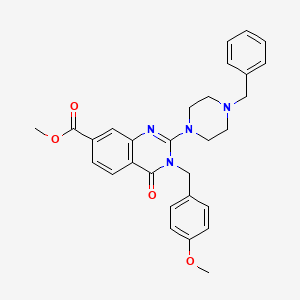
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide is a chemical compound that belongs to the class of sulfonamide derivatives. It has been extensively studied for its potential applications in scientific research, particularly in the field of biochemistry and pharmacology.
Applications De Recherche Scientifique
Sulfonamide Inhibitors: Therapeutic Applications
Sulfonamide compounds, including "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", have been identified as significant for their bacteriostatic properties and their application in treating bacterial infections. Beyond their historical use as antibiotics, sulfonamides have been investigated for their potential in various therapeutic applications, including as inhibitors for enzymes and receptors involved in cancer, glaucoma, inflammation, and viral infections such as HIV (Gulcin & Taslimi, 2018). These findings suggest that sulfonamide derivatives continue to be a rich source for the development of new drugs across a spectrum of diseases.
Environmental Impact and Ecotoxicity
The environmental presence of sulfonamides, including derivatives similar to "1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide", and their impact on human health have also been subjects of research. These compounds, primarily derived from agricultural activities, can influence microbial populations and potentially pose hazards to human health. This underscores the importance of monitoring and managing their environmental impact (Baran et al., 2011).
Chemical Modifications and Biological Activities
The chemical modification of sulfonamides has been explored to enhance their solubility and, by extension, their biological activities. Derivatization processes such as sulfonylation and acetylation have been shown to influence the properties of sulfonamides, potentially leading to improved therapeutic outcomes in anticoagulation, antitumor, antioxidant, and antiviral activities (Kagimura et al., 2015).
Resistance Mechanisms
The resistance mechanisms to sulfonamides, including the presence of resistance genes in pathogens like Salmonella, have been a focus of investigation. This research is crucial for understanding the effectiveness of sulfonamides as antibacterial agents and for developing strategies to combat resistance (Pavelquesi et al., 2021).
Analytical Methods for Sulfonamides
The development of analytical methods for detecting sulfonamides in various matrices is critical for quality control in pharmaceutical formulations and for environmental monitoring. Capillary electrophoresis and other advanced techniques have been applied for the analysis of sulfonamides, reflecting the ongoing need for precise and reliable methods for their detection (Hoff & Kist, 2009).
Propriétés
IUPAC Name |
methyl 2-(4-benzylpiperazin-1-yl)-3-[(4-methoxyphenyl)methyl]-4-oxoquinazoline-7-carboxylate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H30N4O4/c1-36-24-11-8-22(9-12-24)20-33-27(34)25-13-10-23(28(35)37-2)18-26(25)30-29(33)32-16-14-31(15-17-32)19-21-6-4-3-5-7-21/h3-13,18H,14-17,19-20H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XUFGJXUIVDVPSB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2C(=O)C3=C(C=C(C=C3)C(=O)OC)N=C2N4CCN(CC4)CC5=CC=CC=C5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H30N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
498.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-acetyl-N-cyclopentyl-3,3-dimethylindoline-5-sulfonamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

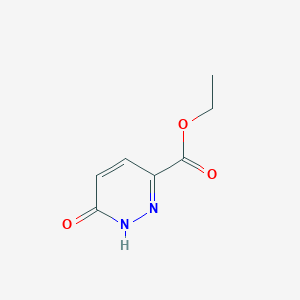
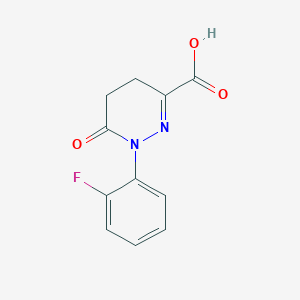
![Methyl 1-((6-hydroxythiazolo[3,2-b][1,2,4]triazol-5-yl)(4-methoxyphenyl)methyl)piperidine-4-carboxylate](/img/structure/B2572682.png)
![3-[(5-Chloro-2-methylphenyl)sulfonyl]-2-isobutoxy-4,6-dimethylpyridine](/img/structure/B2572683.png)
![3-[(4-bromophenyl)sulfonyl]-N-(4-methylbenzyl)[1,2,3]triazolo[1,5-a]quinazolin-5-amine](/img/structure/B2572685.png)
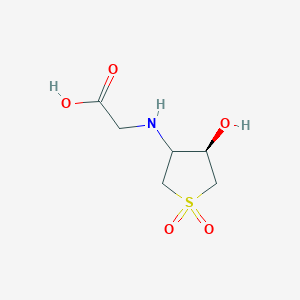
![N-(1,3-benzodioxol-5-yl)-2-(1,3-dimethyl-2,4-dioxopyrido[2,3-d]pyrimidin-5-yl)sulfanylacetamide](/img/structure/B2572690.png)
![5-((4-(3-Chlorophenyl)piperazin-1-yl)(2-fluorophenyl)methyl)-2-ethylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2572691.png)

